(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H11NO3·HCl. It is a hydrochloride salt of (2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid, which is a cyclic amide (lactam) derivative. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride typically involves the cyclization of linear precursors followed by acid hydrolysis and subsequent salt formation. One common synthetic route is the cyclization of N-protected amino acids using coupling reagents like carbodiimides (e.g., DCC, EDC) under controlled conditions.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure the final product meets quality standards.
Chemical Reactions Analysis
(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride: can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, NaBH4, ether solvents.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system it is being studied in.
Comparison with Similar Compounds
(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride: can be compared to other similar compounds, such as:
2-Methyl-6-oxopiperidine-4-carboxylic acid: Lacks the chiral centers present in the (2R,4S) isomer.
6-Oxopiperidine-4-carboxylic acid: Does not have the methyl group at the 2-position.
2-Methyl-6-oxopiperidine-4-carboxylic acid (racemic mixture): Contains both enantiomers, whereas the (2R,4S) isomer is enantiomerically pure.
Properties
IUPAC Name |
(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-4-2-5(7(10)11)3-6(9)8-4;/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11);1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIWZNOIDMKWJZ-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(=O)N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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